molecular formula C19H16ClN3O2 B4504923 3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B4504923
M. Wt: 353.8 g/mol
InChI Key: RLFXHYMWROIGER-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.0931045 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The structural motif of 1,2,4-oxadiazoles, such as the compound , has been explored for its anticancer properties. Research has discovered certain derivatives to be potent apoptosis inducers, showcasing efficacy against breast and colorectal cancer cell lines. This effect is attributed to the ability of these compounds to arrest cells in the G1 phase, subsequently leading to apoptosis. Further structure-activity relationship (SAR) studies revealed that the presence of a pyridyl group and a substituted five-member ring enhances this activity, with specific derivatives demonstrating in vivo activity in tumor models. These findings highlight the potential of 1,2,4-oxadiazoles as anticancer agents and open avenues for targeting specific molecular pathways in cancer treatment (Zhang et al., 2005).

Antimicrobial Activity

Another significant application of 3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole derivatives is in the realm of antimicrobial research. Studies have synthesized and characterized various derivatives, assessing their toxicity towards brine shrimp and antimicrobial efficacy. The research underscores the potential of these compounds in combating microbial infections, with certain derivatives displaying promising antimicrobial properties against a range of bacterial strains. This opens the possibility of developing new antimicrobial agents based on the 1,2,4-oxadiazole scaffold, which could be crucial in addressing the growing concern of antibiotic resistance (Machado et al., 2005).

Material Science Applications

In material science, the incorporation of 1,2,4-oxadiazole units has been explored for the development of fluorescent chemosensors, particularly for the detection of fluoride ions. Novel phenyl-based conjugated polymers containing 1,2,4-oxadiazole units have shown high sensitivity and selectivity towards fluoride ions, outperforming smaller molecular analogs. Such polymers could serve as advanced materials for environmental monitoring and the development of sensory technologies, highlighting the versatility of the 1,2,4-oxadiazole framework in the creation of functional materials (Zhou et al., 2005).

Properties

IUPAC Name

[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-16-10-4-3-9-15(16)17-21-18(25-22-17)13-7-1-2-8-14(13)19(24)23-11-5-6-12-23/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFXHYMWROIGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole
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3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole
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3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole
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3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole
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3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole
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3-(2-chlorophenyl)-5-[2-(1-pyrrolidinylcarbonyl)phenyl]-1,2,4-oxadiazole

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